molecular formula C20H20F2N2O2 B3007698 2-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 1421513-25-8

2-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No. B3007698
CAS RN: 1421513-25-8
M. Wt: 358.389
InChI Key: JFSIITDIHMCLAT-UHFFFAOYSA-N
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Description

The compound "2-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)benzamide" is a structurally complex molecule that may have potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated benzamides can involve various strategies, including direct acylation reactions, Claisen rearrangement, and nucleophilic substitution reactions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . Similarly, the synthesis of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides involved the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid . A continuous flow process using microreactors has also been employed for the synthesis of a potent δ-opioid receptor agonist with a fluorophenylpiperidinylidenemethyl benzamide structure .

Molecular Structure Analysis

The molecular structure and conformation of fluorinated benzamides can be influenced by the position and nature of substituents. Crystal structure analyses and computational modeling have been used to study the conformational preferences of these molecules. For example, a 3 × 3 isomer grid of N-(fluorophenyl)pyridinecarboxamides was investigated to determine the effects of substituents on molecular conformation and supramolecular aggregation . Another study on a similar isomer grid of fluoro-N-(pyridyl)benzamides correlated experimental crystal structures with ab initio calculations to understand the impact of substitution patterns .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from N-benzoyl β,β-difluoroenamides . The radiosynthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions of tosylate precursors with [18F]fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides can be quite diverse, depending on their molecular structure. For instance, certain benzamide derivatives exhibit colorimetric sensing of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The presence of fluorine atoms can also affect the binding affinity to biological receptors, as seen in the high-affinity ligands for CNS dopamine D2 receptors . Polymorphism and disorder in crystal structures can lead to variations in physical properties, as demonstrated in the study of 3-fluoro-N-(3-fluorophenyl)benzamide .

Scientific Research Applications

1. Polymorphism and Crystal Structure

  • Disorder Induced Concomitant Polymorphism : 3-fluoro-N-(3-fluorophenyl)benzamide exhibited concomitant polymorphism due to disorder in its crystal structure. This polymorphism results from variations in hydrogen bonds and weak intermolecular interactions, which can influence the physical properties of the material (Chopra & Row, 2008).

2. Molecular Imaging and Radiotracers

  • Use in Radiotracer Synthesis : The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a serotonin 1A receptor imaging probe, demonstrates the utility of fluorinated benzamides in molecular imaging, particularly in studying conditions like Alzheimer's disease (Kepe et al., 2006).

3. Synthesis and Chemical Properties

  • Synthesis of Fluorinated Tracers : The synthesis and characterization of fluorinated benzamide neuroleptics, such as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-3-substituted-2-methoxybenzamides, are crucial in developing new diagnostic and therapeutic agents, particularly in neurology and oncology (Mukherjee, 1991).

4. Antimicrobial and Antipathogenic Properties

  • Antimicrobial Activity : Fluorinated benzamides have been studied for their antimicrobial activity. These compounds, including derivatives like 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, show significant activity against various bacterial strains, suggesting their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Materials Science Applications

  • Polymer Synthesis : The fluoro-functionalized benzamides have applications in materials science, such as in the synthesis of soluble fluoro-polyimides, demonstrating their importance in developing advanced polymeric materials with desirable properties like thermal stability and solubility (Xie et al., 2001).

properties

IUPAC Name

2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c21-15-6-3-5-14(11-15)12-16(24-10-4-9-19(24)25)13-23-20(26)17-7-1-2-8-18(17)22/h1-3,5-8,11,16H,4,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSIITDIHMCLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide

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